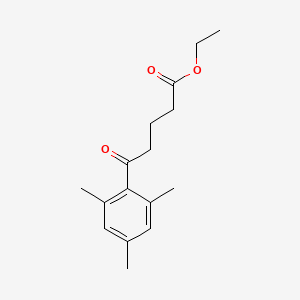

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate

Beschreibung

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is a β-keto ester derivative characterized by a pentanoate backbone substituted with a 2,4,6-trimethylphenyl group at the ketone position. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its reactive ketone and ester functionalities. Its synthesis typically involves condensation reactions between substituted benzaldehydes and β-keto esters under acidic or catalytic conditions, as inferred from analogous protocols in and .

Eigenschaften

IUPAC Name |

ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYKXQXJYJJPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Oxidation: 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(2,4,6-trimethylphenyl)-5-hydroxyvalerate.

Substitution: 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Ethyl 5-aryl-5-oxovalerate Derivatives

Key Observations:

Lipophilicity : The 2,4,6-trimethylphenyl derivative exhibits higher lipophilicity compared to methoxy- or halogen-substituted analogs, as indicated by molecular weight and XLogP3 values (e.g., XLogP3 = 2 for dimethoxyphenyl vs. uncalculated but inferred higher value for trimethylphenyl) .

Synthetic Utility : Chloro- and fluorophenyl derivatives (e.g., Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate) are preferred in medicinal chemistry for their electron-withdrawing effects, which stabilize reactive intermediates during cross-coupling reactions .

Solubility : Methoxy-substituted derivatives (e.g., Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate) demonstrate improved aqueous solubility due to increased hydrogen-bond acceptor capacity (TPSA = 61.8 Ų vs. ~50 Ų for methyl-substituted analogs) .

Key Observations:

- Toxicity : Methyl-substituted derivatives (e.g., 2,4,6-trimethylphenyl) are associated with skin and inhalation hazards (H313, H333), necessitating stringent protective measures during handling .

- Storage : Fluorinated analogs require inert atmosphere storage to prevent degradation, unlike methoxy-substituted compounds .

Biologische Aktivität

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is an organic compound with the molecular formula C14H20O3. It features an ethyl ester group, a ketone functional group, and a unique 2,4,6-trimethylphenyl moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods:

The synthesis of this compound typically involves the esterification of 5-(2,4,6-trimethylphenyl)-5-oxovaleric acid with ethanol, often catalyzed by sulfuric acid under reflux conditions. This method ensures high yields and purity of the final product .

Chemical Reactions:

This compound can undergo several reactions:

- Oxidation : The ketone group can be oxidized to form a carboxylic acid.

- Reduction : The ketone can be reduced to yield an alcohol.

- Hydrolysis : The ethyl ester can be hydrolyzed to produce the corresponding carboxylic acid.

Biological Activity

This compound has been investigated for its biological activity with promising results:

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with cellular targets involved in cancer progression .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes that play critical roles in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Interactions with Biomolecules : Research indicates that this compound can interact with proteins and nucleic acids, which may influence cellular functions and signaling pathways .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against HeLa cells with IC50 values in the micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.

- Mechanism of Action : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester, ketone group | Cytotoxicity against cancer cells |

| Ethyl 5-(3-chlorophenyl)-5-oxovalerate | Chlorophenyl group | Moderate enzyme inhibition |

| Ethyl 5-(phenyl)-5-oxovalerate | Simple phenyl group | Lower cytotoxicity compared to trimethyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.